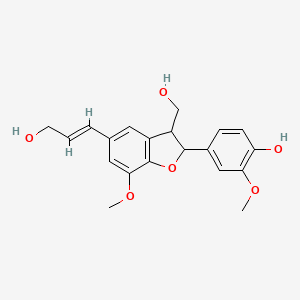

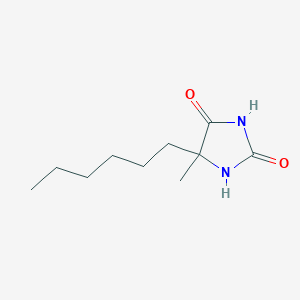

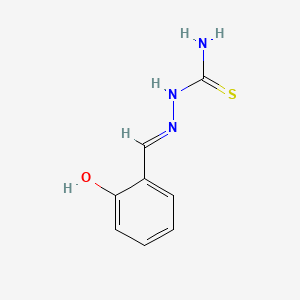

(2S,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Descripción general

Descripción

La Alfa-Adenosina es un anómero raro del más conocido beta-adenosina. Es un nucleósido de purina compuesto por adenina unida a un azúcar ribosa a través de un enlace alfa-glucosídico. Este compuesto no es naturalmente abundante y posee propiedades únicas que lo distinguen de su contraparte beta, convirtiéndolo en un tema de interés en varios campos científicos.

Mecanismo De Acción

La Alfa-Adenosina ejerce sus efectos principalmente a través de la interacción con los receptores de adenosina, que son receptores acoplados a proteína G. Estos receptores incluyen los subtipos A1, A2A, A2B y A3. La unión de la alfa-adenosina a estos receptores puede modular varias vías de señalización intracelular, incluidas las que involucran monofosfato de adenosina cíclico (cAMP), fosfolipasa C y quinasas activadas por mitógenos . Estas interacciones influyen en numerosos procesos fisiológicos, como la neurotransmisión, la respuesta inmune y la función cardiovascular.

Compuestos similares:

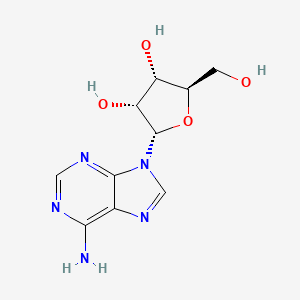

Beta-Adenosina: La forma más común de adenosina, involucrada en numerosos procesos biológicos.

Inosina: Un derivado oxidado de la adenosina con funciones biológicas distintas.

Desoxiadenosina: Un componente del ADN, que difiere de la adenosina por la ausencia de un grupo hidroxilo en el azúcar ribosa.

Unicidad: La Alfa-Adenosina es única debido a su enlace alfa-glucosídico, que confiere diferentes propiedades químicas y biológicas en comparación con su contraparte beta. Esta unicidad la hace valiosa para aplicaciones de investigación específicas donde se requiere la configuración alfa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Alfa-Adenosina puede sintetizarse a través de varios métodos, incluido el procedimiento de mercurio, la reacción de fusión y la glicosilación de Vorbrüggen . Estos métodos involucran la formación de un enlace alfa-glucosídico entre la adenina y la ribosa. El procedimiento de mercurio, por ejemplo, utiliza sales de mercurio para facilitar el proceso de glicosilación, mientras que la glicosilación de Vorbrüggen emplea nucleobases protegidas con sililo y donantes de glicósidos en presencia de un catalizador ácido de Lewis.

Métodos de producción industrial: La producción industrial de alfa-adenosina es menos común debido a su rareza y la complejidad de su síntesis. Los avances en la química sintética han permitido producir este compuesto en cantidades mayores utilizando condiciones de reacción optimizadas y catalizadores que favorecen la formación del alfa-anómero sobre el beta-anómero .

Análisis De Reacciones Químicas

Tipos de reacciones: La Alfa-Adenosina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la alfa-adenosina en inosina u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la porción de ribosa o la base de adenina.

Sustitución: Las reacciones de sustitución a menudo implican el reemplazo de grupos funcionales en la base de adenina o el azúcar ribosa.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Las condiciones varían según la sustitución deseada, pero los reactivos típicos incluyen agentes halogenantes y nucleófilos.

Productos principales:

Aplicaciones Científicas De Investigación

La Alfa-Adenosina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de análogos de nucleósidos y otras moléculas complejas.

Biología: La Alfa-Adenosina se estudia por su papel en la señalización celular y el metabolismo.

Medicina: Se está investigando su posible uso terapéutico, incluidas las propiedades antivirales y anticancerígenas.

Industria: Se utiliza en el desarrollo de ensayos bioquímicos y como compuesto de referencia en química analítica

Comparación Con Compuestos Similares

Beta-Adenosine: The most common form of adenosine, involved in numerous biological processes.

Inosine: An oxidized derivative of adenosine with distinct biological functions.

Deoxyadenosine: A component of DNA, differing from adenosine by the absence of a hydroxyl group on the ribose sugar.

Uniqueness: Alpha-Adenosine is unique due to its alpha-glycosidic bond, which imparts different chemical and biological properties compared to its beta counterpart. This uniqueness makes it valuable for specific research applications where the alpha configuration is required .

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-CRKDRTNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-25-7 | |

| Record name | 9H-Purin-6-amine, 9-alpha-D-ribofuranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purin-6-amine, 9- alpha-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)